5-(4-Isopropylbenzoyl)-2-methylpyridine
Description
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-6-8-14(9-7-13)16(18)15-5-4-12(3)17-10-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUORZJCUQDARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199818 | |
| Record name | [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-23-5 | |
| Record name | [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylbenzoyl)-2-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-isopropylbenzoyl chloride and 2-methylpyridine as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Br2 in acetic acid for bromination
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
5-(4-Isopropylbenzoyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylbenzoyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on MAO-B Inhibition
Research highlights the critical role of substituents on aromatic rings in modulating biological activity. For example:
- Fluorobenzyl vs. 2-Methylpyridine Substitution :
Compounds with m-fluorobenzoyl substituents (e.g., 4d, 4f) exhibit stronger MAO-B inhibition compared to those with 2-methylpyridine substituents (e.g., 4g, 4h, 4i). The fluorobenzyl group’s lower polarity enhances binding efficiency, whereas the polar 2-methylpyridine moiety reduces inhibitory activity by ~30–40% . - Pyridine vs. Pyridazine Rings :
Pyridine-containing compounds (e.g., 4f) show superior MAO-B inhibition (e.g., IC₅₀ = 0.8 µM) compared to pyridazine analogs (e.g., 4d, IC₅₀ = 2.1 µM), likely due to pyridine’s optimal electron distribution and steric compatibility with the enzyme’s active site .
Table 1: Substituent Impact on MAO-B Inhibition
| Compound | Substituent | Ring Type | MAO-B Inhibition (%) | Polarity (LogP) |
|---|---|---|---|---|
| 4d | m-fluorobenzoyl | Pyridazine | 58% | 2.1 |
| 4f | m-fluorobenzoyl | Pyridine | 92% | 2.3 |
| 4g | 2-methylpyridine | Pyridine | 52% | 1.8 |
Structural Complexity and Functional Groups
- Heterocyclic Additions :
Complex derivatives like 5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-4-piperidinyl]methoxy}-2-[4-(methylsulfonyl)phenyl]pyridine () incorporate oxadiazole and sulfonyl groups, which enhance electron-withdrawing effects and metabolic stability. However, these modifications may reduce bioavailability compared to simpler analogs like 5-(4-Isopropylbenzoyl)-2-methylpyridine due to increased molecular weight and rigidity .
Computational and Experimental Insights
- DFT Studies : Computational models (e.g., B3LYP/6-311G(d,p)) have been employed to analyze electronic properties of related compounds, such as 2-methylpyridine 1-oxide. These studies reveal that electron-withdrawing groups (e.g., sulfonyl, oxadiazole) stabilize the HOMO-LUMO gap, influencing reactivity and binding .
- Synthetic Accessibility : this compound’s simpler synthesis route (e.g., Friedel-Crafts acylation) offers advantages over multi-step syntheses required for oxadiazole-containing analogs .
Biological Activity
5-(4-Isopropylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a 4-isopropylbenzoyl group and a methyl group. Despite its intriguing structure, the biological activity of this compound remains largely unexplored and is not well-documented in the literature.
The specific mechanism of action for this compound has not been clearly defined. However, it is hypothesized that the compound may interact with various molecular targets such as enzymes or receptors, potentially modulating their activity due to its structural characteristics. This interaction could lead to various biochemical effects, but empirical data supporting these hypotheses are scarce.
Comparative Analysis with Similar Compounds
To better understand the potential biological activities of this compound, it is useful to compare it with other pyridine derivatives that have been studied more extensively.
Case Studies and Research Findings
- Inhibition Studies : Research on similar pyridine derivatives indicates that modifications to the core structure can significantly enhance biological activity. For instance, compounds with additional functional groups showed improved potency against cancer cell lines compared to their simpler counterparts .
- Biodistribution Studies : While specific studies on this compound are lacking, related compounds have undergone biodistribution studies in animal models demonstrating targeted accumulation in tissues relevant to disease processes (e.g., lungs in inflammatory models) .
- Synthetic Pathway Exploration : The synthesis of related pyridine derivatives has provided insights into optimizing yields and purity, which could be applicable for scaling up the production of this compound for future biological testing.
Q & A
Q. What are the optimal synthetic routes for 5-(4-Isopropylbenzoyl)-2-methylpyridine, considering reaction yield and purity?
Methodological Answer: The synthesis typically involves acylation of 2-methylpyridine with 4-isopropylbenzoyl chloride under controlled conditions. Key steps include:
- Acylation Reaction: Use anhydrous solvents (e.g., dichloromethane) and a Lewis acid catalyst (e.g., AlCl₃) to enhance electrophilic substitution at the pyridine ring’s 5-position .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization requires precise temperature control (e.g., 0–5°C for exothermic steps) .
- Continuous Flow Reactors: For scalable synthesis, flow reactors minimize side reactions and improve reproducibility .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.2–8.5 ppm) confirm substitution patterns. Pyridine protons appear as distinct splitting due to ring anisotropy .
- ¹³C NMR: Carbonyl resonance (δ ~190 ppm) and pyridine/quaternary carbons (δ 120–160 ppm) validate the benzoyl-pyridine linkage .
- IR Spectroscopy: Stretching frequencies for C=O (~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .
- HRMS: Exact mass analysis (e.g., m/z calculated for C₁₆H₁₇NO: 239.1310) ensures molecular formula accuracy .
Q. What are the solubility characteristics of this compound, and how do they influence reaction design?
Methodological Answer:
- Solubility Profile: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Hydrophobicity increases with the isopropyl group, requiring solvent optimization for homogeneous reactions .
- Impact on Reaction Design: Low solubility in ethers necessitates using DMF for nucleophilic substitutions or coupling reactions. Sonication or heating (40–60°C) improves dissolution kinetics .
Advanced Research Questions
Q. What mechanistic pathways govern the acylation of 2-methylpyridine derivatives with substituted benzoyl chlorides?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS): The benzoyl chloride acts as an electrophile, with AlCl₃ polarizing the C=O bond. The pyridine ring’s electron-deficient nature directs substitution to the 5-position due to meta-directing effects of the methyl group .
- Kinetic vs. Thermodynamic Control: Lower temperatures (0–5°C) favor kinetic products (single regioisomer), while higher temperatures may lead to byproducts via Friedel-Crafts alkylation .
- Isotopic Labeling Studies: Deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents can track reaction intermediates and validate mechanisms .
Q. How do computational methods (e.g., DFT) aid in predicting the electronic properties and reactivity of this compound?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines to distinguish intrinsic activity from assay-specific artifacts .
- Metabolite Profiling: LC-MS/MS identifies active metabolites or degradation products that may contribute to observed discrepancies .
- Crystallographic Analysis: Co-crystallization with target proteins (e.g., kinases) clarifies binding modes and validates structure-activity relationships (SAR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
